REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:11])[C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][N:10]=1)C#N.C[Mg]Br.C([O:17][CH2:18][CH3:19])C>>[CH3:1][N:2]([CH3:11])[C:3]1[CH:4]=[C:5]([C:18](=[O:17])[CH3:19])[CH:8]=[CH:9][N:10]=1
|
Name
|
|
Quantity
|
50 mmol
|
Type
|
reactant
|
Smiles
|
CN(C=1C=C(C#N)C=CN1)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was then quenched by the careful addition of 80 ml
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
|
Type
|
EXTRACTION
|
Details
|
the organic phase extracted further with 2 N hydrochloric acid (2×10 ml.)
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (5×50 ml.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined chloroform extracts were dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a brown oil
|
Type
|
DISTILLATION
|
Details
|
Distillation of the residue
|
Type
|
CUSTOM
|
Details
|
gave 5.0 g
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
CN(C1=NC=CC(=C1)C(C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |